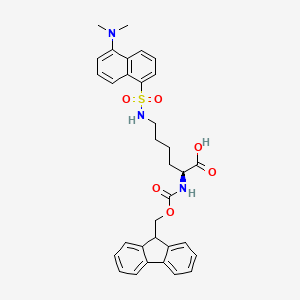

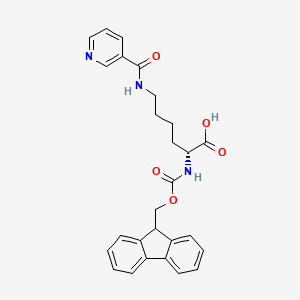

Fmoc-D-Lys(Nic)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

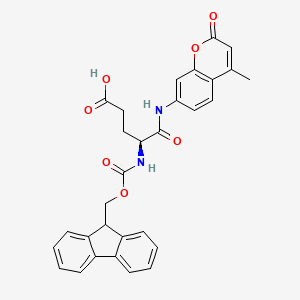

“Fmoc-D-Lys(Nic)-OH” is a derivative of the amino acid lysine, which has been modified for use in peptide synthesis. The “Fmoc” part of the name refers to the fluorenylmethoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group . The “D-Lys” part refers to the D-form of lysine, an amino acid. The “Nic” part is not clear from the available information and could refer to a variety of chemical groups .

Wissenschaftliche Forschungsanwendungen

Peptidbasierte Hydrogele

Fmoc-D-Lys(Nic)-OH kann zur Herstellung von peptidbasierten Hydrogelen (PHGs) verwendet werden. PHGs sind biokompatible Materialien, die für biologische, biomedizinische und biotechnologische Anwendungen geeignet sind {svg_1}. Sie werden durch wassergequollene Netzwerke gebildet und haben selbsttragende Eigenschaften {svg_2}. Sie eignen sich für die Wirkstoffabgabe und diagnostische Werkzeuge für die Bildgebung {svg_3}.

Gewebetechnik

this compound kann in der Gewebetechnik eingesetzt werden. Das Fmoc-K3-Hydrogel, das steifer ist (G’ = 2526 Pa), dient als potenzielles Material für die Gewebetechnik und unterstützt die Zellhaftung, das Überleben und die Vermehrung vollständig {svg_4}.

Biomedizinische Anwendungen

this compound kann in verschiedenen biomedizinischen Anwendungen eingesetzt werden. Beispielsweise kann es bei der Synthese von selbsttragenden Hydrogelen verwendet werden, die auf Fmoc-derivatisierten kationischen Hexapeptiden basieren {svg_5}.

Festphasenpeptidsynthese

this compound kann in der Festphasenpeptidsynthese (SPPS) eingesetzt werden. SPPS ist ein Verfahren zur Herstellung von Peptiden in größeren Mengen, das für biologische Tests, NMR-Strukturuntersuchungen oder Interaktionsstudien zwischen Peptiden mit anderen Molekülen nützlich ist {svg_6}.

Synthese von Azidopeptiden

this compound kann bei der Synthese von Azidopeptiden eingesetzt werden. Azidopeptide sind nützlich in der Klickchemie, einer zuverlässigen Methode zur schnellen Bildung kovalenter Bindungen {svg_7}.

Arzneimittel-Abgabesysteme

this compound kann bei der Entwicklung von Arzneimittel-Abgabesystemen eingesetzt werden. Die Biokompatibilität und die Selbstassemblierungseigenschaften von Peptiden machen sie ideal für die Entwicklung von Systemen, die Medikamente an bestimmte Stellen im Körper transportieren können {svg_8}.

Safety and Hazards

The safety data sheet for a related compound, Nalpha,Nepsilon-Di-Fmoc-D-lysine, suggests that it should be used with appropriate personal protective equipment. It should be kept away from heat and sources of ignition. In case of contact with skin or eyes, wash off immediately with plenty of water and get medical attention if symptoms occur .

Wirkmechanismus

Target of Action

Fmoc-D-Lys(Nic)-OH is a derivative of the amino acid lysine, which is used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound this compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group (Fluorenylmethyloxycarbonyl) acts as a temporary protecting group for the amino group of the amino acid. This allows for the selective addition of amino acids in the peptide chain . The Nic group (Nicotinyl) is a side chain protecting group that can be removed under specific conditions to reveal the functional group for further reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a role in the formation of peptide bonds, which are crucial for the structure and function of proteins . The downstream effects include the formation of complex peptide structures, which can have various biological activities.

Result of Action

The result of the action of this compound is the formation of peptide bonds, leading to the synthesis of peptides or proteins . These peptides can have various biological activities, depending on their structure and the nature of the amino acids they contain.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other chemicals in the reaction mixture can also influence the stability and efficacy of the compound .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRQIRUSEYKWPF-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.